molecular formula C11H12O4 B13874558 5-But-2-enyl-2,3,4-trihydroxybenzaldehyde

5-But-2-enyl-2,3,4-trihydroxybenzaldehyde

Cat. No.: B13874558
M. Wt: 208.21 g/mol
InChI Key: YWDPPZMIBBLYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with three hydroxyl groups and an (E)-but-2-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions of the benzaldehyde ring. This can be achieved through various hydroxylation reactions, such as using hydrogen peroxide in the presence of a catalyst.

    Alkylation: The (E)-but-2-enyl side chain is introduced via an alkylation reaction. This step may involve the use of a Grignard reagent or other alkylating agents under controlled conditions to ensure the (E)-configuration.

Industrial Production Methods

In an industrial setting, the production of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation and alkylation reactions.

    Catalysis: Employing catalysts to enhance reaction efficiency and yield.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various halogenating agents, sulfonating agents, etc.

Major Products Formed

    Oxidation: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzoic acid

    Reduction: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzyl alcohol

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways, leading to its therapeutic effects.

    Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the additional hydroxyl groups and the (E)-but-2-enyl side chain.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.

    Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains two methoxy groups instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.

Uniqueness

5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups and the (E)-but-2-enyl side chain differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

5-but-2-enyl-2,3,4-trihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPPZMIBBLYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=CC(=C(C(=C1O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.